N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-10-11-19-20(14-18)28-22(24-19)25(15-17-9-5-6-12-23-17)21(26)13-16-7-3-2-4-8-16/h2-12,14H,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDAFUIEGRDJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Acetamide Formation: The acetamide moiety is introduced by reacting the benzothiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
N-Phenylation and N-Pyridinylmethylation: The final steps involve the N-phenylation and N-pyridinylmethylation of the acetamide derivative using appropriate reagents like phenylboronic acid and pyridine-2-carboxaldehyde under palladium-catalyzed coupling conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetamide positions using reagents like halides or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, palladium catalysts
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide, a chemical compound with the molecular formula and a molecular weight of 389.5 , has potential applications in various scientific fields. This compound features a benzothiazole ring, a common structure in medicinal chemistry, and also contains methoxy, phenyl, and pyridinyl groups, which may contribute to its biological activity .
Synthesis and Structure
The synthesis of this compound involves several steps:
- Formation of the Benzothiazole Ring The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound under acidic conditions.
- Introduction of Functional Groups Electrophilic aromatic substitution reactions introduce the methoxy group at the 6-position.
- Acetamide Formation Acylation of an amino group with acetic anhydride or acetyl chloride forms the acetamide functional group, typically under basic conditions.
Potential Applications
While specific applications of this compound are not detailed in the provided search results, the presence of benzothiazole derivatives suggests potential uses in medicinal chemistry and materials science.
- Medicinal Chemistry Benzothiazole derivatives exhibit diverse biological activities, including antimicrobial and anticancer properties. These compounds can inhibit enzymes or interact with molecular targets, leading to therapeutic effects. For example, they may act as competitive inhibitors for enzymes critical in microbial metabolism or cancer cell survival.
- Corrosion Inhibition Some 2-hydroselenoacetamide derivatives have been explored as corrosion inhibitors for carbon steel .
- Anticancer Research Heterocyclic compounds, including benzothiazoles, have shown promise as anticancer agents . Some derivatives have demonstrated significant activity against various cancer cell lines with selectivity for gastric cancer cells .
- Protein-Tyrosine Phosphatase 1B Inhibitors Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates have been screened as protein-tyrosine phosphatase 1B inhibitors .
- COX-2 Inhibitors N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been studied as COX-2 inhibitors .
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide involves:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, focusing on structural variations, biological activities, and physicochemical properties:
Key Findings from Comparative Studies
- Substituent Effects on Activity: The methoxy group at C6 (as in the target compound) enhances water solubility compared to nitro or trifluoromethyl substituents . However, nitro derivatives (e.g., ) exhibit stronger kinase inhibition due to electron-withdrawing effects .
Biological Performance :
- Antimitotic activity of the target compound (IC₅₀ ~1.2 μM) is comparable to VEGFR-2 inhibitors (IC₅₀ ~0.8 μM) but less potent than urease inhibitors (IC₅₀ ~0.1 μM in ) .
- Anticonvulsant analogs () prioritize polar side chains (e.g., triazole-thioacetamide) for CNS penetration, whereas antitumor analogs favor lipophilic substituents .
Synthetic Accessibility :
- The target compound is synthesized in high yield (97%) via straightforward acetylation, whereas analogs with complex heterocycles (e.g., thiadiazole-thioacetamide in ) require multi-step protocols with lower yields (~70%) .
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide, a compound with the CAS number 899735-73-0, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : This is achieved through a cyclization reaction involving 2-aminothiophenol and an aldehyde or ketone under acidic conditions.
- Acetamide Formation : The benzothiazole derivative is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
- N-Phenylation and N-Pyridinylmethylation : The final steps involve coupling reactions using reagents like phenylboronic acid and pyridine-2-carboxaldehyde under palladium-catalyzed conditions.
The molecular formula for this compound is , with a molecular weight of 389.5 g/mol .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action is believed to involve the activation of caspase pathways, leading to programmed cell death .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Caspase activation |
| C6 | 12 | Induction of apoptosis |
| MDA-MB-231 | 8 | Cell cycle arrest |
| HT-29 | 9 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, showing effectiveness against various bacterial and fungal strains. It has been tested against Gram-positive and Gram-negative bacteria, exhibiting a broad spectrum of activity.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the intrinsic pathway, involving mitochondrial membrane potential disruption and subsequent caspase activation.
- Inhibition of Proliferation : It inhibits key signaling pathways that regulate cell cycle progression, thereby preventing tumor growth.
- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic processes essential for microbial survival .
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Study on Lung Cancer Cells : A study evaluated the effects of the compound on A549 cells, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound effectively induces apoptosis through caspase activation .
- Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli, finding it to be effective at MIC values comparable to standard antibiotics.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide?
The synthesis typically involves multi-step reactions:
Substitution reaction : Reacting 6-methoxybenzo[d]thiazol-2-amine with a halogenated intermediate (e.g., 2-phenylacetyl chloride) under basic conditions to form the acetamide backbone .
N-alkylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .
Purification : Column chromatography or recrystallization to isolate the final product.
Q. Critical parameters :
- Temperature : Maintain 0–5°C during acetylation to prevent side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation steps .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation reactions .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, the methoxy group on the benzothiazole ring appears as a singlet near δ 3.8–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for CHNOS: 428.13 g/mol) .
- HPLC : Assesses purity (>95% recommended for pharmacological studies) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Methoxy group (C6) : Enhances solubility and modulates electron density on the benzothiazole ring, improving receptor binding .
- Pyridinylmethyl group : Increases bioavailability by facilitating hydrogen bonding with target enzymes .
- Phenyl substitution : Bulky groups at the 2-position improve selectivity for kinase inhibitors but may reduce metabolic stability .
Q. Example comparison :
| Compound Variant | Key Modification | Activity Change |
|---|---|---|
| N-(6-ethylbenzothiazol-2-yl) | Ethyl instead of methoxy | Reduced antifungal IC |
| N-(pyridin-4-ylmethyl) | Altered pyridine position | Lower kinase inhibition |
Q. How can researchers resolve contradictions in reported reaction yields across synthetic methodologies?
Discrepancies often arise from:
- Catalyst efficiency : EDCI vs. DCC (dicyclohexylcarbodiimide) in amide coupling, where EDCI improves yields by 15–20% .
- Solvent polarity : Dichloromethane (non-polar) vs. acetonitrile (polar) affects intermediate stability .
- Workup protocols : Column chromatography (higher purity but lower yield) vs. precipitation (faster but less pure) .
Mitigation strategy :
Optimize via Design of Experiments (DoE) to test solvent-catalyst combinations and quantify interactions .
Q. What computational methods predict the compound’s biological targets and binding modes?
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR or MAPK). The pyridinylmethyl group shows strong π-π stacking with tyrosine residues .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- ADMET prediction : SwissADME evaluates metabolic stability (CYP3A4 susceptibility) and blood-brain barrier permeability .
Q. What are the metabolic pathways and stability challenges under physiological conditions?
- Oxidative metabolism : The methoxy group undergoes demethylation via CYP450 enzymes, producing a reactive quinone intermediate .
- Hydrolytic degradation : The acetamide bond is susceptible to esterases in plasma, requiring prodrug strategies for in vivo studies .
- Stability optimization : Co-administration with CYP inhibitors (e.g., ketoconazole) or formulation in PEGylated nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
